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Compound of Interest

Compound Name: Myrcenyl acetate

Cat. No.: B075538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Myrcenyl acetate (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in a variety of

essential oils, contributing to their characteristic aromas. As a key component in the fragrance

and flavor industries, and with potential applications in pharmaceuticals due to the biological

activities of terpenes, a thorough understanding of its chemical structure and properties is

crucial. Spectroscopic analysis provides the foundational data for the identification,

characterization, and quality control of myrcenyl acetate. This guide presents a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for myrcenyl acetate, complete with detailed experimental protocols

and data interpretation.

Molecular Structure
IUPAC Name: (2-methyl-6-methylideneoct-7-en-2-yl) acetate Molecular Formula: C₁₂H₂₀O₂

Molecular Weight: 196.29 g/mol [1] CAS Number: 1118-39-4[1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for myrcenyl acetate, providing a

quantitative basis for its identification and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.90 dd 1H H-7

~5.20 d 1H H-8a (trans)

~5.05 d 1H H-8b (cis)

~4.95 s 1H H-9a

~4.88 s 1H H-9b

~2.10 m 2H H-5

~2.00 s 3H H-12 (CH₃-CO)

~1.65 m 2H H-4

~1.45 s 6H
H-1, H-10 (gem-

dimethyl)

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual

values may vary depending on the solvent and experimental conditions.

2. ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Carbon Atom

~170.5 C-11 (C=O)

~148.0 C-6

~139.0 C-7

~115.0 C-9

~112.0 C-8

~82.0 C-2

~39.0 C-5

~31.0 C-3

~27.0 C-1, C-10

~23.0 C-4

~22.0 C-12

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual

values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2970-2920 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1240 Strong C-O stretch (ester)

~990, 910 Medium =C-H bend (alkene)

Mass Spectrometry (MS)
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m/z Relative Intensity Proposed Fragment

196 Low [M]⁺ (Molecular Ion)

136 High [M - CH₃COOH]⁺

121 Medium [136 - CH₃]⁺

93 High
[C₇H₉]⁺ (Tropylium ion

rearrangement)

69 Medium [C₅H₉]⁺

43 High [CH₃CO]⁺ (Acylium ion)

Note: Fragmentation patterns are predicted based on typical ester fragmentation and

rearrangements common in terpene structures.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of myrcenyl acetate for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5

mm NMR tube to remove any particulate matter.

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
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Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-32

Spectral Width: 16 ppm

Acquisition Time: ~2-4 seconds

Relaxation Delay: 1-2 seconds

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more, depending on concentration

Spectral Width: 240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation and Analysis:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background

spectrum of the clean, empty crystal.

Place a single drop of neat myrcenyl acetate directly onto the center of the ATR crystal.

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.
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After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol)

and a soft, lint-free tissue.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of myrcenyl acetate (e.g., 1 mg/mL) in a volatile organic solvent

such as hexane or ethyl acetate.

GC-MS Parameters (Example):

Gas Chromatograph (GC):

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at

10 °C/min to 280 °C, and hold for 5 minutes.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Injection Volume: 1 µL (split or splitless, depending on concentration).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Logical and Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a typical

experimental workflow for obtaining and interpreting the data.
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Caption: Logical workflow for the spectroscopic analysis of myrcenyl acetate.
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Caption: General experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Myrcenyl Acetate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075538#myrcenyl-acetate-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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